2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole (2BS-5CPT) is an organosulfur compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other products. It is also used in research and development activities in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2BS-5CPT.
Scientific Research Applications
Synthesis of Drug-like Molecules
Researchers have developed methods for synthesizing drug-like molecules, including 5-amino-substituted 1,2,4-thiadiazole derivatives, employing initial cyclization reactions. These methods involve the production of key intermediates, such as 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazole, which is transformed to desired derivatives through oxidation and substitution reactions. This process showcases the compound's role in facilitating the creation of potentially therapeutic agents with good yields and purities (Park et al., 2009).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been evaluated for their antimicrobial and antifungal activities. A study demonstrated that certain derivatives exhibit significant activity against Gram-positive, Gram-negative bacteria, and fungi, including Candida albicans. This highlights the potential of these derivatives as bases for developing new antimicrobial and antifungal agents (Sych et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole are currently unknown. This compound is a part of a larger class of molecules known as benzylsulfanyl derivatives . These derivatives have been evaluated for antimicrobial activities and identified as selective inhibitors of mycobacteria . .
Mode of Action
It is known that benzylsulfanyl derivatives can inhibit the growth of mycobacteria . The compound likely interacts with its targets, leading to changes that inhibit the growth and proliferation of these organisms.
Biochemical Pathways
Given that benzylsulfanyl derivatives are known to inhibit mycobacteria , it is plausible that this compound interferes with essential biochemical pathways in these organisms, leading to their inhibition
Result of Action
The result of the action of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is the inhibition of mycobacterial growth . This suggests that the compound has antimicrobial properties.
properties
IUPAC Name |
2-benzylsulfanyl-5-cyclopentylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S3/c1-2-6-11(7-3-1)10-17-13-15-16-14(19-13)18-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSBCJPKJXRRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole |
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